molecular formula C10H11ClO B1279085 1-Chloro-4-phenyl-2-butanone CAS No. 20845-80-1

1-Chloro-4-phenyl-2-butanone

Cat. No. B1279085
CAS RN: 20845-80-1
M. Wt: 182.64 g/mol
InChI Key: AUXNFZYATAMYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as UV irradiation, electrooxidative chlorination, and reactions with acids or bases. For instance, the photoreaction of 1-(1-cycloalkenyl)-4-phenyl-1-butanones under UV irradiation leads to different products depending on the reaction conditions, which could imply that 1-Chloro-4-phenyl-2-butanone might also be synthesized or modified under similar conditions . Electrochemical methods are also used to synthesize chlorinated compounds, suggesting that electrooxidative techniques could be applicable for synthesizing 1-Chloro-4-phenyl-2-butanone .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-4-phenyl-2-butanone is often characterized by spectroscopic methods and X-ray analysis. For example, the structure-property relationships of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes were studied using X-ray analysis, which could be relevant for determining the structure of 1-Chloro-4-phenyl-2-butanone .

Chemical Reactions Analysis

The chemical reactions of related compounds involve various mechanisms such as electron transfer, proton transfer, and hydrogen abstraction under acidic conditions . The presence of a chloro substituent in the molecule could affect its reactivity, as seen in the synthesis of 2-Methyl-2-hydroxy-1-phenyl-1-butanone, where chlorination and hydrolysis were key steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Chloro-4-phenyl-2-butanone can be inferred from spectroscopic investigations and molecular structure studies. For instance, the introduction of substituents affects the optical properties of the molecules, which could be relevant for understanding the properties of 1-Chloro-4-phenyl-2-butanone . Additionally, the crystal structures of chlorinated and brominated compounds provide insights into intermolecular interactions that could influence the physical properties of 1-Chloro-4-phenyl-2-butanone10.

Scientific Research Applications

Photoreaction Study

1-Chloro-4-phenyl-2-butanone's photoreaction under different conditions (neutral and acidic) has been explored. The study revealed varied products depending on the reaction conditions. Key findings include the formation of different ketones and the proposition of a mechanism involving electron transfer, proton transfer, and hydrogen abstraction (Tada, Maeda, & Saiki, 1978).

Friedel-Crafts Reaction Study

Another significant application is observed in the Friedel-Crafts alkylation of benzene with related compounds, where 1-Chloro-4-phenyl-2-butanone plays a role in the reaction mechanism. This process leads to the formation of various chloro alcohols and helps understand the stereochemical course of these reactions (Segi et al., 1982).

Synthesis of Labeled Compounds

In the field of radiochemistry, 1-Chloro-4-phenyl-2-butanone is involved in the synthesis of carbon-14 labeled compounds. This process is crucial for tracing and studying various biochemical processes (Dischino, Banville, & Rémillard, 2003).

Antidepressant Drug Synthesis

This compound is also a key intermediate in the synthesis of antidepressant drugs. The study of Saccharomyces cerevisiae reductase for asymmetric synthesis of chloro alcohols, which are vital in antidepressant drug production, highlights its importance (Choi et al., 2010).

Acetylcholinesterase Inhibition

1-Chloro-4-phenyl-2-butanone demonstrates potential as an acetylcholinesterase inhibitor. This finding is significant in the study of neurodegenerative diseases like Alzheimer's (Dafforn et al., 1982).

Chemical Reaction Mechanism Study

The compound is used in the study of chemical reaction mechanisms, like the reaction of chlorine atoms with butanone, which is important for understanding atmospheric chemistry (Kaiser, Wallington, & Hurley, 2009).

properties

IUPAC Name

1-chloro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXNFZYATAMYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448369
Record name 1-chloro-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-phenyl-2-butanone

CAS RN

20845-80-1
Record name 1-chloro-4-phenyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 19 presents the method used to synthesize 2-amino-6-phenethyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one 9. Phenylpropanoyl chloride7 was reacted with CH2N2 in the presence of gaseous hydrogen chloride and ether to produce 1-chloro-4-phenyl-2-butanone 8. 1-chloro-4-phenyl-2-butanone 8 was reacted with 2,6-diamino-3H-pyrimidin-4-one 1 to produce 2-amino-6-phenethyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one 9 at a 39% yield.
Name
2-amino-6-phenethyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-phenyl-2-butanone
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-phenyl-2-butanone
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-phenyl-2-butanone
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-phenyl-2-butanone
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-phenyl-2-butanone
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-phenyl-2-butanone

Citations

For This Compound
21
Citations
K Kitagawa - 2009 - search.proquest.com
This thesis focuses on the asymmetric reduction of N-protected derivatives of (3S)-3-amino-1-chloro-4-phenyl-2-butanone to their corresponding diastereomeric alcohol products, which …
Number of citations: 0 search.proquest.com
HR Henze, CB Holder - Journal of the American Chemical Society, 1944 - ACS Publications
… samples of 1chloro-4-phenyl-2-butanone had physical properties differing essentially from those reported elsewhere.7 The properties of the hydantoinacetate, prepared by either …
Number of citations: 1 pubs.acs.org
T Hamada, T Torii, T Onishi, K Izawa… - The Journal of Organic …, 2004 - ACS Publications
… Recently, we reported an industrial preparation of N-(tert-butyloxycarbonyl)-(3S)-3-amino-1-chloro-4-phenyl-2-butanone. We have also developed a practical method for the asymmetric …
Number of citations: 83 pubs.acs.org
K Flack, K Kitagawa, P Pollet, CA Eckert… - … Process Research & …, 2012 - ACS Publications
… The comparative batch-mode kinetic results of the MPV reductions of benzaldehyde, acetophenone, and N-(tert-butyloxycarbonyl)-(3S)-3-amino-1-chloro-4-phenyl-2-butanone using 50 …
Number of citations: 20 pubs.acs.org
DE Sunko, M Proštenik - Croatica Chemica Acta, 1954 - hrcak.srce.hr
… This compound was first prepared from 1-chloro-4-phenyl-2-butanone and potassium phthalimide by Henze and Shown8• Starting from [V] a series of related compounds was prepared. …
Number of citations: 4 hrcak.srce.hr
GA Hamilton, KT Fry, OK Kim, J Spona - Biochemistry, 1970 - ACS Publications
… prepared as follows from 1 -chloro-4-phenyl-2-butanone (McPhee and … and 2.4 ml of water was added a solution of 16 g of 1 -chloro-4-phenyl-2-butanone in 80 ml of methanol. …
Number of citations: 25 pubs.acs.org
T Satoh, Y Mizu, T Kawashima, K Yamakawa - Tetrahedron, 1995 - Elsevier
A new procedure for one-carbon homologation of carbonyl compounds to α-chloroketones is described. Addition of the carbanion of dichloromethyl phenyl sulfoxide with ketones and …
Number of citations: 50 www.sciencedirect.com
T Hamada, T Torii, K Izawa, T Ikariya - Tetrahedron, 2004 - Elsevier
… The reduction of 1-chloro-4-phenyl-2-butanone proceeded smoothly to give the corresponding optically active alcohol almost quantitatively with 19% ee. The reduction of chlorinated …
Number of citations: 99 www.sciencedirect.com
T Ikariya - Bifunctional Molecular Catalysis, 2011 - Springer
… A sequential asymmetric reduction of N-(tert-butoxycarbonyl)-(3S)-3-amino-1-chloro-4-phenyl-2-butanone with a mixture of HCO 2 H/N(C 2 H 5 ) 3 in 2-propanol containing the (S,S)-Rh …
Number of citations: 18 link.springer.com
OY Peterson - 2011 - core.ac.uk
… A key intermediate for HIV protease inhibitors is industrially produces by the batch MPV reduction of N-Boc-(3S)-3-amino-1-chloro-4-phenyl-2 butanone (CMK) at 50 o C, 50 mol% Al(…
Number of citations: 0 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.